molecular formula C10H22O3 B14212798 3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol CAS No. 591755-25-8

3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol

Cat. No.: B14212798
CAS No.: 591755-25-8
M. Wt: 190.28 g/mol
InChI Key: QIFYFWNCTNLRGF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol is an organic compound with a complex structure that includes both hydroxyl and alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of a suitable alkyl halide with a diol under basic conditions. For example, the reaction of 3-chloropropylpentane with ethylene glycol in the presence of a base such as sodium hydroxide can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the alkyl groups can interact with hydrophobic regions of biomolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl-3-propylpentane-1,5-diol
  • 3-Hydroxypropyl-3-propylpentane-1,5-diol
  • 2-Hydroxyisobutyl-3-propylpentane-1,5-diol

Uniqueness

3-(2-Hydroxyethyl)-3-propylpentane-1,5-diol is unique due to its specific arrangement of hydroxyl and alkyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

591755-25-8

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

3-(2-hydroxyethyl)-3-propylpentane-1,5-diol

InChI

InChI=1S/C10H22O3/c1-2-3-10(4-7-11,5-8-12)6-9-13/h11-13H,2-9H2,1H3

InChI Key

QIFYFWNCTNLRGF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCO)(CCO)CCO

Origin of Product

United States

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